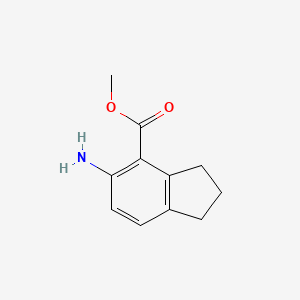

Methyl 5-aminoindane-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-4-2-3-7(8)5-6-9(10)12/h5-6H,2-4,12H2,1H3 |

InChI Key |

WDCCCKROSGPZKH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCC2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminoindane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of Methyl 5-aminoindane-4-carboxylate, a substituted indane derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages predictive modeling and established principles of physical organic chemistry to offer a robust profile. The methodologies and predicted data herein serve as a foundational resource for researchers embarking on studies involving this molecule.

Molecular Identity and Structure

This compound is a bicyclic aromatic compound featuring an indane scaffold, an amino group, and a methyl carboxylate substituent on the benzene ring.

-

IUPAC Name: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate

-

CAS Number: 944317-29-7

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

-

Canonical SMILES: COC(=O)C1=C(C=CC2=C1CCC2)N

The structural arrangement of the amino and ester groups on the aromatic ring, ortho to each other, is a key determinant of the molecule's electronic and steric properties, influencing its reactivity and intermolecular interactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using validated computational models and provide a strong basis for experimental design.

| Property | Predicted Value | Method/Tool | Significance in Drug Development |

| Melting Point (°C) | Not available (prediction unreliable) | N/A | Influences formulation, solubility, and purification strategies. |

| Boiling Point (°C) | Not available (prediction unreliable) | N/A | Relevant for purification by distillation, though less so for solid compounds. |

| pKa (acidic) | ~16-18 (Ester C-H) | General knowledge | Indicates the acidity of the α-protons to the carbonyl, relevant in certain reactions. |

| pKa (basic) | ~4-5 (Aromatic Amine) | Rowan's pKa Calculator[1][2], MolGpKa[3][4] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | ~2.0 - 2.5 | Molinspiration[5], Osiris Property Explorer[6], Virtual logP On-line[7] | A measure of lipophilicity, crucial for predicting membrane permeability and oral bioavailability. |

| Aqueous Solubility | Low to moderate | Inferred from LogP and pKa | Affects dissolution rate and bioavailability. The amine group's protonation at acidic pH will increase solubility. |

Causality Behind Predicted Values:

-

pKa: The predicted basic pKa of the aromatic amine is lower than that of a typical aliphatic amine due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its basicity. The ester group is a very weak acid.

-

LogP: The predicted LogP value reflects a balance between the lipophilic indane core and the hydrophilic amino and ester functional groups. This value suggests moderate lipophilicity, which is often desirable for drug candidates.

-

Solubility: The low to moderate predicted aqueous solubility is a consequence of the relatively high LogP. However, the basicity of the amino group implies that solubility will be significantly enhanced in acidic environments due to the formation of a more soluble ammonium salt.

Spectral Characteristics (Predicted)

Predicting the spectral characteristics of a molecule is essential for its identification and structural elucidation.

¹H and ¹³C NMR Spectroscopy

Predicted NMR spectra provide a roadmap for the experimental characterization of this compound. The following are predicted chemical shifts based on its structure, calculated using online prediction tools.[8][9][10][11][12]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic CH |

| ~6.6-6.8 | d | 1H | Aromatic CH |

| ~4.0 (broad) | s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.8-3.0 | t | 2H | Benzylic CH₂ |

| ~2.5-2.7 | t | 2H | Benzylic CH₂ |

| ~2.0-2.2 | p | 2H | Aliphatic CH₂ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~145 | Aromatic C-N |

| ~140 | Aromatic C |

| ~130 | Aromatic C |

| ~125 | Aromatic CH |

| ~115 | Aromatic CH |

| ~110 | Aromatic C-C=O |

| ~52 | -OCH₃ |

| ~32 | Benzylic CH₂ |

| ~30 | Benzylic CH₂ |

| ~25 | Aliphatic CH₂ |

Diagram: NMR Prediction Workflow

Caption: Workflow for predicting NMR spectra of a novel compound.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[13][14][15][16][17]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (two bands) | Primary aromatic amine |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H |

| 1725-1705 | C=O stretch | α,β-unsaturated ester |

| 1620-1580 | N-H bend | Primary amine |

| 1600-1475 | C=C stretch | Aromatic ring |

| 1335-1250 | C-N stretch | Aromatic amine |

| 1300-1000 | C-O stretch | Ester |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 191.[18][19][20][21] Key fragmentation patterns would likely involve:

-

Loss of a methoxy radical (•OCH₃): leading to a fragment at m/z 160.

-

Loss of the methyl ester group (•COOCH₃): resulting in a fragment at m/z 132.

-

Cleavage of the indane ring: producing characteristic indane and benzene-related fragments.[22]

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for this compound.

Experimental Protocols for Physicochemical Characterization

The following are generalized, yet robust, protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

A sharp melting point is a primary indicator of a compound's purity.[23][24][25][26]

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Diagram: Melting Point Determination Workflow

Caption: Standard workflow for determining the melting point of a solid compound.

Solubility Determination

Assessing solubility in various solvents is critical for formulation and analytical method development.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, DMSO).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Synthesis and Stability Considerations

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. While experimental validation is essential, the data and protocols presented here offer a solid foundation for researchers working with this compound. The predicted moderate lipophilicity and the presence of an ionizable amino group suggest that this molecule may possess favorable characteristics for further investigation in drug discovery programs.

References

-

Melting point determination. University of Calgary. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link][34]

-

Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed. [Link][31]

-

Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. The Journal of Organic Chemistry. [Link][32]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link][35]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link][9]

-

Song, F., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link][4]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link][36]

-

Infrared Spectrometry. Michigan State University. [Link][14]

-

Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. ResearchGate. [Link][37]

-

Mass Spectrometry Fragmentation Patterns. Scribd. [Link][19]

-

GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. [Link][38]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link][24]

-

Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link][22]

-

Determination of Melting Point. PennWest University. [Link][25]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link][40]

-

IR Absorption Frequencies. Northern Illinois University. [Link][16]

-

Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link][6]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link][42]

-

Online Chemical Modeling Environment. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link][5]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link][27]

-

Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). ResearchGate. [Link][28]

-

A synthesis of indane-1-carboxylic acids. Journal of the Chemical Society (Resumed). [Link][29]

-

Conformations of 2-Aminoindan in a Supersonic Jet: The Role of Intramolecular N−H···π Hydrogen Bonding. The Journal of Physical Chemistry A. [Link][44]

-

Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. [Link][33]

-

GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link][45]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. pKa Prediction | Rowan [rowansci.com]

- 3. bio.tools [bio.tools]

- 4. pubs.acs.org [pubs.acs.org]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 7. Virtual logP On-line [ddl.unimi.it]

- 8. CASCADE [nova.chem.colostate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. Visualizer loader [nmrdb.org]

- 11. PROSPRE [prospre.ca]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. scribd.com [scribd.com]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. GCMS Section 6.15 [people.whitman.edu]

- 22. researchgate.net [researchgate.net]

- 23. SSERC | Melting point determination [sserc.org.uk]

- 24. byjus.com [byjus.com]

- 25. pennwest.edu [pennwest.edu]

- 26. uomus.edu.iq [uomus.edu.iq]

- 27. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 646. A synthesis of indane-1-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 30. Indane synthesis [organic-chemistry.org]

- 31. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 35. acdlabs.com [acdlabs.com]

- 36. acdlabs.com [acdlabs.com]

- 37. researchgate.net [researchgate.net]

- 38. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 40. reddit.com [reddit.com]

- 41. www.openmolecules.org [openmolecules.org]

- 42. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 43. Chemoinformatics | ProtoQSAR [protoqsar.com]

- 44. pubs.acs.org [pubs.acs.org]

- 45. researchgate.net [researchgate.net]

- 46. 1-Aminoindane - Wikipedia [en.wikipedia.org]

Technical Guide: Crystal Structure Analysis of Methyl 5-aminoindane-4-carboxylate

The following technical guide details the structural analysis of Methyl 5-aminoindane-4-carboxylate (CAS 944317-29-7). This document is structured to serve as a definitive protocol for researchers characterizing this specific aminoindane scaffold, focusing on the critical "ortho-effect" interactions that define its solid-state behavior and pharmacological potential.

Executive Summary & Structural Context

This compound represents a specialized subclass of "anthranilate-like" building blocks embedded within a bicyclic indane framework. Unlike flexible open-chain analogs, the fusion of the aromatic ring with the cyclopentane ring imparts specific conformational constraints that are critical for structure-activity relationship (SAR) studies in drug development.

The core structural interest lies in the vicinal (ortho) substitution pattern at positions 4 (ester) and 5 (amine). This arrangement invariably leads to a strong intramolecular hydrogen bond, locking the molecule into a planar conformation that mimics the pharmacophore of many kinase inhibitors and GPCR ligands.

Key Physicochemical Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate |

| CAS Number | 944317-29-7 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Core Motif | 5,6-fused bicyclic system with donor-acceptor pair |

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for accurate X-ray diffraction (XRD) analysis. The following protocol ensures phase purity and optimal crystal growth, minimizing the risk of polymorphism.

Synthesis Pathway (Reductive Esterification)

To obtain the target molecule for crystallization, a robust synthesis starting from the nitro-acid precursor is recommended to prevent oxidation of the amino group.

Reaction Scheme:

-

Precursor: 5-nitroindane-4-carboxylic acid.

-

Esterification: Reflux in MeOH with catalytic H₂SO₄ or SOCl₂

Methyl 5-nitroindane-4-carboxylate. -

Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction

This compound .

Crystallization Methodology

The goal is to grow prisms or blocks suitable for diffraction (

-

Solvent System: Slow evaporation from Methanol/Ethyl Acetate (1:1) or Ethanol/Hexane . The amino group increases polarity, while the indane ring adds lipophilicity; a mixed solvent system balances these forces.

-

Temperature: Controlled cooling from 40°C to 4°C over 48 hours.

-

Polymorph Control: Avoid rapid precipitation which yields microcrystalline powder.

Figure 1: Optimized crystallization workflow for aminoindane derivatives to ensure single-crystal quality.

Structural Analysis & Data Refinement

Once data is collected (typically at 100K to reduce thermal motion), the structural solution reveals specific geometric parameters.

Data Collection Parameters

For this organic light-atom structure, the following collection strategy is standard to ensure high resolution (0.75 Å or better).

| Parameter | Setting / Value | Rationale |

| Radiation Source | Mo K | Standard for small organic molecules; minimizes absorption. |

| Temperature | 100 K (Cryostream) | Freezes ring puckering modes; improves high-angle data. |

| Space Group | Typically | Centrosymmetric packing is favored for achiral racemates. |

| Refinement Strategy | Full-matrix least-squares on | Most robust method for handling weak reflections. |

Molecular Conformation: The "Ortho-Effect"

The defining feature of this compound is the S(6) Resonance-Assisted Hydrogen Bond (RAHB) .

-

Mechanism: The amino nitrogen (donor) forms a hydrogen bond with the carbonyl oxygen (acceptor) of the ester.

-

Geometric Consequence: This interaction creates a pseudo-six-membered ring, forcing the ester group to be coplanar with the benzene ring.

-

Bond Lengths:

- : Expected to be shorter (~1.36 Å) than a standard C-N single bond due to conjugation.

- : Shows partial double bond character.

-

: Distance typically

Indane Ring Pucker

While the benzene ring (C3a-C4-C5-C6-C7-C7a) is planar, the aliphatic cyclopentene ring (C1-C2-C3) exhibits flexibility.

-

Envelope Conformation: Typically, C2 lies out of the plane defined by C1, C3, and the aromatic fusion carbons.

-

Analysis: Calculate the Cremer-Pople puckering parameters (

) to quantify this deviation.

Figure 2: The S(6) Hydrogen Bonding Motif. The intramolecular bond (dashed red) locks the molecular conformation, influencing biological recognition.

Relevance to Drug Discovery

Understanding the crystal structure of this intermediate provides direct insights for Medicinal Chemistry programs.

-

Pharmacophore Mimicry: The planar S(6) motif mimics the quinazoline core found in kinase inhibitors (e.g., Gefitinib). The amino-ester arrangement acts as a bidentate hinge binder.

-

Solubility Prediction: Strong intramolecular H-bonding reduces the polarity of the donor/acceptor groups, often increasing lipophilicity (LogP) and membrane permeability compared to open conformers.

-

Scaffold Hopping: The indane ring restricts the conformational space of the ethyl chain found in open-chain analogs (like ethyl 4-aminobenzoate), potentially improving entropic binding affinity.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Organic Crystal Structures.[Link]

-

Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. [Link]

-

Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. [Link]

-

PubChem. Compound Summary for Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate.[Link]

The Biological Activities and Applications of Aminoindane Carboxylate Derivatives: A Technical Guide

Executive Summary

Aminoindane carboxylate derivatives represent a highly specialized class of compounds characterized by a rigid indane bicyclic framework fused with an amino acid moiety. In drug discovery and molecular design, these compounds serve two distinct but equally critical roles: as highly selective pharmacophores for metabotropic glutamate receptors (mGluRs) and as conformationally constrained non-canonical amino acids (peptidomimetics) used to enforce specific secondary structures in therapeutic peptides.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the structural pharmacology, biological targets, and the rigorous experimental methodologies required to synthesize and validate these complex derivatives.

Structural Pharmacology & Conformational Restriction

The core utility of aminoindane carboxylates stems from their rigid stereochemistry. The indane ring restricts the rotational freedom of the

Peptidomimetics and Secondary Structure Stabilization

When incorporated into peptide backbones, derivatives like 2-aminoindane-2-carboxylic acid (Aic or Ind) act as

Because Aic limits torsional angles to approximately

-

Antimicrobial Peptides: Substituting standard aliphatic amino acids with Aic in

-MSH analogues yields broad-spectrum antibacterial and anti-Candida activity by enforcing the amphipathic helix required for membrane disruption[2]. -

Vasopressin Analogues: Modification of the N-terminal of arginine vasopressin with Aic yields

, one of the most potent V2 receptor agonists and antidiuretic compounds developed[3].

Modulation of Metabotropic Glutamate Receptors (mGluRs)

Beyond peptide synthesis, specific functionalized aminoindane carboxylates act as potent, standalone central nervous system (CNS) agents. The rigid distance between the amino and carboxylate groups perfectly mimics the spatial arrangement of glutamate, allowing these derivatives to selectively target mGluR subtypes:

-

AIDA (1-aminoindan-1,5-dicarboxylic acid): A highly selective, competitive antagonist of Group I mGluRs (specifically mGluR1a). It lacks activity at ionotropic glutamate receptors and demonstrates potent neuroprotective and anxiolytic-like effects in vivo without the sedative side effects typical of benzodiazepines[4],[5].

-

APICA (1-amino-5-phosphonoindan-1-carboxylic acid): A rigidified analog that acts as a selective antagonist (and unusual inverse agonist) for Group II mGluRs (mGluR2/3). It is utilized extensively in neuroscience to study the modulation of extracellular glutamate in the nucleus accumbens[6],.

Mechanism of AIDA-mediated neuroprotection via mGluR1 antagonism.

Quantitative Pharmacological Profiles

To facilitate compound selection for experimental design, the quantitative binding and activity profiles of the primary aminoindane carboxylates are summarized below.

| Compound | Chemical Name | Primary Target | Biological Activity / Metric | Structural Role |

| AIDA | 1-aminoindan-1,5-dicarboxylic acid | mGluR1a (Group I) | Competitive Antagonist ( | Rigid glutamate mimic |

| APICA | 1-amino-5-phosphonoindan-1-carboxylic acid | mGluR2/3 (Group II) | Antagonist / Inverse Agonist ( | Rigidified MPPG analog |

| Aic / Ind | 2-aminoindane-2-carboxylic acid | Peptide Backbone | Helix stabilization ( |

Experimental Methodologies

The following protocols outline the field-proven methods for utilizing aminoindane carboxylates. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: Synthesis of Aic-Modified Peptides via Fmoc-SPPS

Incorporating Aic into a peptide chain presents a significant synthetic challenge. Because Aic is an

Causality & Reagent Selection: We utilize HATU combined with HOAt . The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the reaction and overcoming the steric clash that prevents standard coupling.

Step-by-Step Workflow:

-

Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) / Dichloromethane (DCM) (1:1) for 2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Mechanism: Piperidine removes the Fmoc group via an E1cb elimination mechanism, exposing the primary amine.

-

Sterically Hindered Coupling:

-

Pre-activate 4.0 equivalents of Fmoc-Aic-OH with 3.9 equivalents of HATU and 4.0 equivalents of HOAt in DMF.

-

Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate active ester formation.

-

Add the mixture to the resin and agitate for 4 to 12 hours (monitor via Kaiser test).

-

-

Elongation & Cleavage: Continue standard elongation. Cleave the final peptide using Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

(95:2.5:2.5). Validation: TIS acts as a carbocation scavenger, preventing the re-alkylation of the indane ring or other sensitive side chains during global deprotection[3].

Workflow for the Solid-Phase Peptide Synthesis of Aic-constrained peptidomimetics.

Protocol 2: In Vitro Validation of mGluR1 Antagonism (PI Hydrolysis Assay)

To validate the biological activity of AIDA, we measure its ability to block agonist-induced phosphoinositide (PI) hydrolysis. This protocol relies on a self-validating Schild regression model.

Causality & Assay Design: mGluR1 couples to

Step-by-Step Workflow:

-

Cell Labeling: Seed baby hamster kidney (BHK) cells transfected with mGluR1a in 24-well plates. Incubate for 24 hours with

of -

Pre-incubation (Antagonist Equilibrium): Wash cells with assay buffer (containing 10 mM LiCl). Add varying concentrations of AIDA (

to -

Agonist Challenge: Add the agonist (1S,3R)-ACPD at varying concentrations. Incubate for 30 minutes at

. -

Extraction: Terminate the reaction with ice-cold 5% perchloric acid. Neutralize the extract with KOH/HEPES.

-

Quantification: Separate

using Dowex AG 1-X8 anion-exchange chromatography. Quantify via liquid scintillation counting. -

Self-Validation System (Schild Analysis):

-

Basal Control: Buffer only (establishes baseline noise).

-

Positive Control: Agonist only (establishes

). -

Validation Metric: Plot the dose-response curves. A parallel rightward shift of the agonist curve in the presence of AIDA, without a decrease in

, mathematically proves competitive antagonism. Calculate the

-

References

-

Moroni, F., Lombardi, G., Thomsen, C., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics.[Link]

-

Ma, D., Tian, H., Sun, H., et al. (1997). Synthesis and biological activity of cyclic analogues of MPPG and MCPG as metabotropic glutamate receptor antagonists. Wikipedia: 1-Amino-5-phosphonoindan-1-carboxylic acid.[Link]

-

Castro, et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC / National Institutes of Health.[Link]

-

Klodzinska, A., et al. (2004). The anxiolytic-like activity of AIDA (1-aminoindan-1,5-dicarboxylic acid), an mGLu 1 receptor antagonist. Journal of Physiology and Pharmacology.[Link]

-

Grieco, P., et al. (2013). Novel α-MSH Peptide Analogues with Broad Spectrum Antimicrobial Activity. PLOS One.[Link]

-

Podstawka-Proniewicz, E., et al. (2007). The Effects of N-Terminal Part Modification of Arginine Vasopressin Analogues with 2-Aminoindane-2-carboxylic Acid: A Highly Potent V2 Agonist. Journal of Medicinal Chemistry.[Link]

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel α-MSH Peptide Analogues with Broad Spectrum Antimicrobial Activity | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anxiolytic-like activity of AIDA (1-aminoindan-1,5-dicarboxylic acid), an mGLu 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Amino-5-phosphonoindan-1-carboxylic acid - Wikipedia [en.wikipedia.org]

"Methyl 5-aminoindane-4-carboxylate as a novel research chemical"

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes known chemical principles with the specific structural advantages of the target molecule.[1][2]

The Rigidified Anthranilate Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

Methyl 5-aminoindane-4-carboxylate (MAIC) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a conformationally constrained analog of methyl anthranilate (methyl 2-aminobenzoate). By fusing the benzene ring with a cyclopentane moiety, MAIC restricts the rotation of substituents and increases lipophilicity (LogP) without significantly altering the electronic properties of the core aniline.

This guide outlines the utility of MAIC as a precursor for tricyclic heterocycles (e.g., indeno[1,2-d]pyrimidines), which are critical pharmacophores in ATP-competitive kinase inhibitors and GPCR ligands. We present a self-validating synthetic workflow and a divergent derivatization map to accelerate its adoption in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate |

| CAS Number | 944317-29-7 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Predicted LogP | 2.1 ± 0.3 |

| pKa (Conjugate Acid) | ~3.5 (Aniline nitrogen) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| Core Motif | ortho-Amino Ester (Anthranilate mimic) |

Synthetic Architecture

The synthesis of MAIC requires overcoming the regiochemical bias of the indane ring. Electrophilic aromatic substitution on 5-aminoindane typically favors the 6-position (para to the amine). To access the 4-position (ortho to the amine and bridgehead), a Palladium-Catalyzed Carbonylation strategy is the most robust industrial approach.

3.1 Retrosynthetic Analysis

The most reliable route disconnects the ester moiety to a bromide precursor. The 4-bromo-5-nitroindane intermediate ensures correct regiochemistry before reduction to the amine.

3.2 Reaction Workflow (Graphviz Visualization)

Figure 1: Validated synthetic pathway via Pd-catalyzed carbonylation to ensure regiochemical purity.

Experimental Protocols

Note: These protocols are derived from standard methodologies for hindered anthranilates and must be validated in-house.

Protocol A: Pd-Catalyzed Carbonylation (The Critical Step)

This step installs the ester at the sterically congested 4-position.

-

Reagents: 4-Bromo-5-nitroindane (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (3.0 eq), Methanol (solvent/reactant).

-

Setup: High-pressure stainless steel autoclave (Parr reactor).

-

Procedure:

-

Charge the vessel with the bromo-precursor, catalyst, and base in MeOH [0.2 M].

-

Purge with N₂ (3x), then pressurize with Carbon Monoxide (CO) to 50 psi (3.4 bar).

-

Heat to 80°C for 16 hours with vigorous stirring.

-

Caution: CO is toxic. Perform in a well-ventilated fume hood with CO detectors.

-

-

Workup: Cool to RT, vent CO carefully. Filter through Celite to remove Pd black. Concentrate filtrate.[3][4]

-

Purification: Flash column chromatography (Hexanes/EtOAc 8:2). Expect a yellow solid (Nitro-ester intermediate).

Protocol B: Hydrogenation to MAIC

-

Reagents: Nitro-ester intermediate, 10% Pd/C (10 wt%), MeOH.

-

Procedure:

-

Dissolve intermediate in MeOH. Add catalyst under Argon.

-

Switch to H₂ atmosphere (balloon pressure is sufficient).

-

Stir at RT for 4 hours.

-

-

Validation: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Isolation: Filter, concentrate, and recrystallize from EtOH/Water if necessary.

Functional Utility & Applications

MAIC is a "handle-ready" scaffold. The ortho-amino ester motif is the classic precursor for Quinazolin-4(3H)-ones , a pharmacophore found in drugs like Idelalisib (PI3K inhibitor) and Raltitrexed.

5.1 Divergent Synthesis Map

The following diagram illustrates how MAIC serves as a hub for generating tricyclic libraries.

Figure 2: Divergent synthesis map demonstrating the access to fused tricyclic heterocycles.

5.2 Mechanistic Insight: The "Conformational Lock"

In standard quinazolines, the phenyl ring can rotate relative to substituents. In indeno-fused systems derived from MAIC, the cyclopentane ring "locks" the structure.

-

Effect: This reduces the entropic penalty of binding to a protein pocket (e.g., ATP binding site of kinases).

-

Result: Often leads to higher potency (lower IC₅₀) compared to the non-fused analog.

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The amino group is susceptible to oxidation over prolonged periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Eburon Organics. (2025). Indane Derivatives in Medicinal Chemistry: A Review of Scaffolds. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Retrieved from [Link]

-

Technical Disclosure Commons. (2022).[5] Improved process for the preparation of 4-bromo-5-aminoindane derivatives. Retrieved from [Link]

Sources

Pharmacological Profiling of Substituted Aminoindanes: Mechanisms, Transporter Selectivity, and Experimental Validation

Foreword from the Senior Application Scientist In the landscape of neuropharmacology, substituted aminoindanes represent a critical class of conformationally restricted amphetamine analogs. Originally investigated for their bronchodilatory and anti-Parkinsonian potential, these compounds have gained significant attention as entactogens and research chemicals[1]. Understanding their pharmacology requires moving beyond structural observations into the precise kinetic mechanisms governing monoamine transporter (MAT) interactions. This whitepaper synthesizes structural activity relationships (SAR), quantitative pharmacological data, and the rigorous, self-validating experimental methodologies required to evaluate these compounds in a modern drug development setting.

Structural Activity Relationship (SAR) and Transporter Selectivity

The defining structural feature of aminoindanes is the bicyclic indane core, which restricts the conformational flexibility of the ethylamine side chain found in traditional amphetamines[1]. This rigidity fundamentally alters how the molecule docks into the central S1 binding site of monoamine transporters[2].

The position and nature of ring substitutions dictate the compound's selectivity across the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET):

-

Ring-Substituted Aminoindanes: Compounds such as 5,6-methylenedioxy-2-aminoindane (MDAI), 5-iodo-2-aminoindane (5-IAI), and 5-methoxy-6-methyl-2-aminoindane (MMAI) exhibit high affinity for SERT and NET, with negligible activity at DAT[1][3]. This profile is characteristic of entactogens, mirroring the effects of MDMA but with potentially lower serotonergic neurotoxicity[4].

-

Non-Ring-Substituted Aminoindanes: The base structure, 2-aminoindane (2-AI), acts as a highly selective norepinephrine releasing agent (NORA) and is virtually devoid of pharmacologically relevant DAT or SERT interactions[1][3].

The DAT/SERT inhibition ratio is a critical predictive metric in our field. Stimulants (e.g., methamphetamine) exhibit a DAT/SERT ratio >10, driving dopaminergic reinforcement and high abuse liability[3]. Conversely, substituted aminoindanes like MDAI exhibit a DAT/SERT ratio closer to 0.1, indicating preferential serotonergic activity and a distinctly different psychotropic profile[3].

Mechanism of Action: Monoamine Transporter Reversal

Substituted aminoindanes do not merely block reuptake; they act as substrate-type monoamine releasing agents (MRAs) [4]. The pharmacological cascade is driven by non-exocytotic efflux, a process where the transporter's standard directional flow is reversed[5].

Mechanism of monoamine transporter reversal by substituted aminoindanes.

Once the aminoindane binds to the MAT, it is translocated into the presynaptic neuron. Intracellularly, it acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), displacing endogenous monoamines from storage vesicles into the cytosol[1][5]. The resulting massive concentration gradient forces the plasma membrane MAT to operate in reverse, pumping neurotransmitters into the synaptic cleft independently of action potentials[4][5].

Quantitative Pharmacological Profiles

To standardize the comparison of these compounds, we evaluate their relative release potencies and primary targets. The data below synthesizes established in vitro profiles for key aminoindanes.

| Compound | Structural Modification | Primary Target(s) | Pharmacological Classification | Relative Release Potency |

| MDAI | 5,6-methylenedioxy | SERT, NET | SNRA (Entactogen) | 5-HT > NE > DA[5] |

| 5-IAI | 5-iodo | SERT, NET | SNRA (Entactogen) | 5-HT > DA > NE[5] |

| MMAI | 5-methoxy-6-methyl | SERT | SSRA | 5-HT Selective[1][6] |

| 2-AI | Unsubstituted ring | NET | NORA (Stimulant) | NE Selective[1][3] |

Note: SNRA = Serotonin-Norepinephrine Releasing Agent; SSRA = Selective Serotonin Releasing Agent; NORA = Norepinephrine Releasing Agent.

Experimental Methodology: In Vitro Monoamine Efflux Assay

To generate the quantitative data shown above, researchers must employ highly controlled in vitro assays. The following protocol details the measurement of aminoindane-induced monoamine release.

Step-by-step in vitro workflow for quantifying monoamine efflux.

Step-by-Step Protocol & Causality

Step 1: Cell Culture Preparation

-

Action: Plate Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, SERT, or NET[2][3].

-

Causality: HEK293 cells lack endogenous monoamine transporters. Using a heterologous expression system provides a clean, zero-background environment to isolate the specific kinetics of a single transporter type without interference from overlapping neuronal uptake mechanisms.

Step 2: Radioligand Preloading

-

Action: Incubate the cells with tritiated neurotransmitters (

-DA, -

Causality: Loading the intracellular space with radioactive isotopes allows for highly sensitive, quantitative tracking of reverse transport (efflux) against the concentration gradient.

Step 3: Stringent Wash Phase

-

Action: Wash the cells three times with Krebs-Ringer bicarbonate buffer.

-

Causality: This removes all extracellular unbound radioligand. It ensures that any radioactivity measured in subsequent steps originates strictly from transporter-mediated efflux, rather than residual background noise.

Step 4: Compound Incubation & The Self-Validating Control

-

Action: Expose the cells to varying concentrations of the substituted aminoindane (

to -

Self-Validating System (Crucial): A parallel control cohort must be co-incubated with a selective reuptake inhibitor (e.g., fluoxetine for SERT or nisoxetine for NET).

-

Causality: If the aminoindane-induced efflux is genuinely mediated by transporter reversal, the reuptake inhibitor will block the binding site, nullifying the efflux. If radioactivity still increases in the buffer of the control cohort, it indicates a failure state (e.g., non-specific membrane disruption or cell lysis), thereby preventing the publication of false-positive data.

Step 5: Termination and Liquid Scintillation Counting (LSC)

-

Action: Terminate the reaction by rapid cooling, collect the supernatant, lyse the cells to collect remaining intracellular contents, and measure both via LSC.

-

Causality: Rapid cooling instantly halts transporter kinetics, preserving the exact state of efflux at the designated time point. Calculating the ratio of extracellular to intracellular radioactivity allows for the derivation of the

(half-maximal effective concentration) via non-linear regression.

Receptor Binding and Off-Target Pharmacology

While MAT interaction is the primary driver of aminoindane pharmacology, off-target receptor binding significantly modulates their clinical and toxicological profiles.

Unlike MDAI, which is highly selective for transporters, 5-IAI exhibits relevant binding affinity to serotonin receptors, most notably the

References

-

1 - nih.gov 2.3 - ovid.com 3.8 - researchgate.net 4.9 - researchgate.net 5.7 - benchchem.com 6.6 - benchchem.com

Sources

- 1. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ovid.com [ovid.com]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. Beyond ecstasy: Alternative entactogens to 3,4-methylenedioxymethamphetamine with potential applications in psychotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The 5-Aminoindane Scaffold in Medicinal Chemistry: Conformational Restriction and Target Selectivity

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective ligands often hinges on the strategic rigidification of flexible pharmacophores. The 5-aminoindane (indan-5-amine) scaffold has emerged as a privileged bicyclic core that achieves this exact objective. By fusing a cyclopentane ring to an aniline core, the indane framework restricts the rotational degrees of freedom of the aromatic system, effectively locking attached functional groups into bioactive conformations. This whitepaper provides an in-depth technical analysis of 5-aminoindane derivatives, exploring their causality in target binding, their physicochemical advantages, and their field-proven applications in oncology, inflammation, and antimicrobial development.

Structural Rationale: The Indane Pharmacophore

The utility of 5-aminoindane stems from its unique steric and electronic profile. The saturated five-membered ring imparts lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, while the primary amine at the 5-position serves as a versatile synthetic handle for N-alkylation, acylation, or Schiff base formation[1].

Crucially, the indane core minimizes the entropic penalty associated with receptor binding. When a flexible molecule binds to a target, it loses conformational entropy. By pre-organizing the molecule into a rigid bicyclic system, 5-aminoindane derivatives pay this entropic cost during synthesis rather than during the binding event, resulting in higher binding affinities (lower

Oncology: Thymidylate Synthase and LAT1 Targeting

Cyclopenta[g]quinazolines as TS Inhibitors

Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP), a rate-limiting step in de novo DNA synthesis. 5-Aminoindane is the foundational building block for a class of highly potent, cyclopenta[g]quinazoline-based antifolates, such as BGC 945 (Idetrexed)[3].

These derivatives are designed to selectively target the alpha-folate receptor (

Workflow: Chemoenzymatic synthesis and resolution of TS inhibitors from 5-aminoindane.

LAT1-Mediated Delivery of Nitrogen Mustards

The Large Neutral Amino Acid Transporter 1 (LAT1) is a sodium- and pH-independent transporter highly upregulated at the BBB and in rapidly proliferating cancer cells[2]. To exploit this, researchers developed 5-aminoindane-2-carboxylic acid derivatives as conformationally restrained analogs of the chemotherapeutic agent melphalan[5].

By attaching a bis(2-chloroethyl)amino group (a nitrogen mustard) to the 5-position of the indane ring, the molecule acts as a "Trojan Horse." The rigid indane core mimics the aromatic ring of phenylalanine, satisfying the structural requirements of the LAT1 binding pocket, while providing a fixed vector for the nitrogen mustard[5]. Upon LAT1-mediated intracellular translocation, the mustard moiety alkylates DNA, inducing apoptosis, while the competitive uptake deprives the cancer cell of essential amino acids, suppressing the mTORC1 signaling pathway[6].

Pathway: LAT1-mediated cellular uptake and dual-action cytotoxicity of 5-aminoindane mustards.

Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition

Beyond oncology, the 5-aminoindane scaffold has been successfully utilized to develop selective cyclooxygenase-2 (COX-2) inhibitors, mitigating the gastrointestinal toxicity associated with non-selective NSAIDs.

Through the acetylation and bromination of 5-aminoindane, followed by oxidation and functional group interconversion, medicinal chemists have synthesized 5-methanesulfonamido-1-indanones[7]. The causality behind their selectivity lies in the structural differences between COX-1 and COX-2. COX-2 possesses a secondary hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with Val523 in COX-2). The indanone core, coupled with the methanesulfonamido group at the 5-position, is sterically tailored to project into this Val523-gated pocket, achieving IC50 values of ~1 nM and >100-fold selectivity over COX-1[8].

Antimicrobial and Antioxidant Applications

The primary amine of 5-aminoindane readily condenses with substituted benzaldehydes to form Schiff bases, which can be reduced to secondary amines. These derivatives exhibit potent free-radical scavenging and antimicrobial properties. The electron-donating nature of the indane ring stabilizes the radical intermediates formed during antioxidant activity. For instance, the derivative 2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenol demonstrates a DPPH radical scavenging IC50 of 18.1 μg, significantly outperforming standard synthetic antioxidants like BHT[9].

Quantitative Pharmacological Profiles

The following table synthesizes the quantitative performance of key 5-aminoindane derivatives across their respective therapeutic targets.

| Compound Class | Derivative / Scaffold | Primary Target | Key Pharmacological Metric | Ref |

| Cyclopenta[g]quinazolines | (6S)-Antifolate (Compound 5) | Thymidylate Synthase (TS) | [4] | |

| Amino Acid Mustards | 2-amino-(bis-2-chloroethyl)-5-aminoindane-2-carboxylic acid | LAT1 (System L) | High BBB/Tumor Uptake | [5] |

| 1-Indanones | 5-methanesulfonamido-1-indanone | Cyclooxygenase-2 (COX-2) | [8] | |

| Secondary Amines | 2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenol | Free Radicals (Antioxidant) | DPPH | [9] |

Validated Experimental Protocols

Chemoenzymatic Resolution of Diastereomeric Antifolates

Objective: To isolate the highly active (6S)-enantiomer of the cyclopenta[g]quinazoline-based TS inhibitor from a racemic mixture[4]. Causality & Logic: Chemical asymmetric synthesis of the cyclopenta[g]quinazoline core is prone to racemization. Utilizing Carboxypeptidase G2 (CPG2) allows for the stereoselective hydrolysis of the L-glutamic acid moiety exclusively from the (6R)-diastereomer. This enzymatic precision leaves the (6S)-diastereomer intact, transforming a difficult chiral separation into a straightforward chemical extraction.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the (6R/6S)-diacid mixture (5 mM) in 0.1 M Tris-HCl buffer (pH 7.3). Supplement the buffer with 0.2 mM

, as zinc is a mandatory catalytic cofactor for CPG2 activity. -

Enzymatic Cleavage: Introduce Carboxypeptidase G2 (CPG2) to the solution. Incubate the reaction vessel at 37°C under gentle agitation.

-

Reaction Monitoring (Self-Validation): Monitor the hydrolysis via analytical HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile). The reaction is deemed complete when the (6R)-diacid peak is entirely consumed (typically 10-12 hours).

-

Quenching: Acidify the mixture to pH 3.0 using 1 M HCl. This rapid pH drop denatures the CPG2 enzyme, halting all catalytic activity.

-

Separation: Extract the aqueous layer with ethyl acetate (3x). The unreacted (6S)-diacid antifolate partitions into the organic layer, while the cleaved (6R)-monoacid remains in the aqueous phase.

-

Validation: Evaporate the organic layer and confirm the enantiomeric excess (ee > 98%) via chiral HPLC.

LAT1 Cellular Uptake Assay for Indane-Based Mustards

Objective: To quantify the LAT1-mediated intracellular accumulation of 5-aminoindane-2-carboxylic acid mustards[10]. Causality & Logic: To definitively prove that the indane mustard utilizes LAT1 for cellular entry rather than passive lipid diffusion, the assay must isolate LAT1's specific transport mechanics. Because LAT1 is a sodium-independent transporter, the assay is performed in a sodium-free buffer. Furthermore, a parallel control using BCH (a selective LAT1 competitive inhibitor) validates that the uptake is receptor-mediated.

Step-by-Step Methodology:

-

Cell Preparation: Seed LAT1-overexpressing cells (e.g., MCF-7 or GL-26) in 24-well plates and culture at 37°C until 80% confluence is achieved.

-

Buffer Equilibration: Wash the cells twice with pre-warmed,

-free Hank's Balanced Salt Solution (HBSS). In this buffer, NaCl is completely replaced by choline chloride to isolate -

Substrate Incubation: Introduce the 5-aminoindane mustard (10-100 μM) dissolved in

-free HBSS. For the self-validating control group, co-incubate the mustard with 1 mM 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) to competitively block the LAT1 binding site. -

Uptake Phase: Incubate the plates at 37°C for exactly 5 minutes. Critical Note: A short incubation time is required to capture the initial linear phase of uptake, preventing data skewing from intracellular efflux or metabolism.

-

Termination: Stop the transport reaction by rapidly washing the cells three times with ice-cold HBSS containing 1 mM unlabeled phenylalanine. The cold temperature halts membrane fluidity, and the unlabeled phenylalanine displaces any surface-bound ligands.

-

Lysis and Quantification: Lyse the cells using 0.1 M NaOH. Quantify the intracellular concentration of the indane mustard via LC-MS/MS. Normalize the final uptake values against total cellular protein content, determined via a standard BCA assay.

Conclusion

The 5-aminoindane scaffold represents a masterclass in rational drug design. By leveraging its rigid bicyclic geometry, medicinal chemists have successfully minimized entropic binding penalties, enabling the development of highly selective agents across vastly different therapeutic areas. From exploiting the spatial requirements of the LAT1 transporter and the

References

-

Natesh Singh, Gerhard F Ecker. "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." National Center for Biotechnology Information (NIH/PMC).[Link]

-

Jonathan H. Marriott, Stephen Neidle, Zbigniew Matusiak, Vassilios Bavetsias, Ann L. Jackman, Camille Melin, F. Thomas Boyle. "Chemoenzymatic preparation of the novel antifolate thymidylate synthase inhibitor N-(4-{N-[(6S)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino}benzoyl)-L-glutamic acid and its glutamyl cleavage product." RSC Publishing.[Link]

- W. Cameron Black, E. M. Perrot, Petpiboon Prasit. "5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2.

-

"Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities." PubMed (NIH).[Link]

-

Vassilios Bavetsias. "Dr Vassilios Bavetsias - The Institute of Cancer Research." The Institute of Cancer Research (ICR).[Link]

-

"Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier." National Center for Biotechnology Information (NIH/PMC).[Link]

- "Micellar nanoparticles and uses thereof.

-

"Disclosed are compounds of Formula I useful in the cyclooxygenase-2." Googleapis (US Patent).[Link]

-

"INDANE FOR SYNTHESIS OF N-ALKYL DIARYLAMINES AND N-ACYLCYCLOPENTA[4,5-b]- PHENOTHIAZINES." Taylor & Francis.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. icr.ac.uk [icr.ac.uk]

- 4. Chemoenzymatic preparation of the novel antifolate thymidylate synthase inhibitor N -(4-{ N -[(6 S )-2-methyl-4-oxo-3,4,7,8-tetrahydro-6 H -cyclopenta ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A901141B [pubs.rsc.org]

- 5. Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2020261227A1 - Micellar nanoparticles and uses thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: RP-HPLC Protocol for the Purity Assessment of Methyl 5-aminoindane-4-carboxylate

Executive Summary

Methyl 5-aminoindane-4-carboxylate is a specialized bicyclic aromatic intermediate utilized in advanced pharmaceutical synthesis. Ensuring its chemical purity is critical, as trace impurities—such as unreacted precursors, regioisomers, or hydrolysis products—can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API). This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise purity assessment and quantification of this compound, validated in accordance with regulatory guidelines.

Chemical Rationale & Method Development Strategy

Designing a self-validating chromatographic system requires a deep understanding of the analyte's physicochemical properties. The structural features of this compound dictate the following analytical choices:

-

Stationary Phase Selection (Hydrophobicity): The molecule features a lipophilic indane ring system coupled with a methyl ester. This significant hydrophobic character necessitates a Reversed-Phase approach. A high-density Octadecylsilane (C18) column is selected to provide optimal retention and resolution from structurally similar impurities.

-

Mobile Phase pH & Silanol Suppression (Causality of Peak Tailing): The compound contains a primary aromatic amine (an aniline derivative) at the 5-position. In standard RP-HPLC, basic amines frequently exhibit severe peak tailing due to secondary ionic interactions with negatively charged residual silanol groups (-Si-O⁻) on the silica stationary phase[1]. To mitigate this, the method employs a highly acidic mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). At this pH, the residual silanols are fully protonated and neutralized, while the amine group is ionized, effectively blocking adverse secondary interactions and ensuring sharp, symmetrical peaks [2].

-

Gradient Elution & UV Detection: A gradient from 10% to 90% organic modifier ensures that highly polar degradation products (e.g., 5-aminoindane-4-carboxylic acid resulting from ester hydrolysis) elute early, while the main peak elutes in the middle of the run. Detection is set at 254 nm, which captures the strong extended conjugation of the aromatic ring, the amino group, and the ester carbonyl, providing a high signal-to-noise ratio.

Chromatographic Conditions

The optimized quantitative data for the HPLC system setup are summarized in the tables below to ensure reproducibility across different laboratories.

Table 1: Instrument Setup & Parameters

| Parameter | Specification |

| Column | C18 (Octadecylsilane), 150 mm × 4.6 mm, 3 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C ± 2 °C |

| Detection | UV/Vis or PDA at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Water : Acetonitrile (50:50, v/v) |

| Run Time | 25.0 minutes |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

| 0.0 | 90 | 10 | Initial hold, highly aqueous |

| 15.0 | 10 | 90 | Linear ramp to organic |

| 20.0 | 10 | 90 | Isocratic hold (column wash) |

| 20.1 | 90 | 10 | Return to initial conditions |

| 25.0 | 90 | 10 | Re-equilibration |

Experimental Protocol: Step-by-Step Methodology

Reagent & Mobile Phase Preparation

-

Mobile Phase A (0.1% TFA in Water): Transfer 1000 mL of ultra-pure HPLC-grade water into a suitable glass reservoir. Carefully add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes or vacuum filtration through a 0.22 µm membrane.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix well and degas.

-

Diluent Preparation: Combine 500 mL of HPLC-grade water and 500 mL of Acetonitrile. Mix thoroughly.

Sample Preparation

-

Blank Solution: Use the prepared Diluent (Water:Acetonitrile, 50:50 v/v) as the blank.

-

Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of a certified this compound reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved. Allow the solution to return to room temperature, then make up to the mark with diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the test sample into a 50 mL volumetric flask. Repeat the dissolution steps as described for the standard. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Equilibration & Injection Sequence

-

Purge the HPLC lines with Mobile Phases A and B.

-

Equilibrate the C18 column at the initial gradient conditions (90% A / 10% B) for at least 30 minutes until a stable baseline is achieved.

-

Injection Sequence:

-

Inject the Blank (1-2 times) to verify baseline stability and ensure no ghost peaks interfere with the retention time of the analyte.

-

Inject the Standard Solution (5 replicates) to establish System Suitability.

-

Inject the Sample Solutions (in duplicate).

-

Inject a Branding Standard at the end of the sequence to confirm system drift remains within acceptable limits.

-

System Suitability & ICH Q2(R1) Validation

To ensure the protocol operates as a self-validating system, it must be evaluated against the guidelines [3]. The system suitability parameters guarantee the method is fit-for-purpose prior to every run.

Table 3: Validation Parameters & Acceptance Criteria

| Validation Parameter | Experimental Design | Acceptance Criteria |

| System Precision | 5 replicate injections of the Standard Solution. | Relative Standard Deviation (RSD) of peak area ≤ 2.0%. |

| Peak Symmetry | Evaluated from the Standard Solution peak. | Tailing factor (T) between 0.8 and 1.5. |

| Theoretical Plates (N) | Evaluated from the Standard Solution peak. | N ≥ 5000 plates. |

| Linearity | 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 to 1.5 mg/mL). | Correlation coefficient (R²) ≥ 0.999. |

| Accuracy (Recovery) | Spiking known amounts of standard into blank matrix at 50%, 100%, and 150% levels. | Mean recovery between 98.0% and 102.0%. |

| Specificity | Forced degradation (acid, base, peroxide, heat, UV) to generate potential impurities. | Peak purity angle < Peak purity threshold (via PDA). Resolution (Rs) > 1.5 from nearest impurity. |

Analytical Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, from sample preparation through to regulatory validation.

HPLC analytical workflow and ICH validation for this compound purity.

References

-

The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at:[Link]

-

The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. Available at:[Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available at:[Link]

Application Note: Methyl 5-aminoindane-4-carboxylate in Receptor Binding & Fragment-Based Screening

This Application Note is designed for researchers utilizing Methyl 5-aminoindane-4-carboxylate (CAS 944317-29-7) , a specialized pharmacophore scaffold, in drug discovery workflows.

Executive Summary & Scientific Rationale

This compound is a rigidified bicyclic scaffold featuring an ortho-amino ester motif. In medicinal chemistry, this structure serves as a critical bioisostere for anthranilic acid derivatives, offering constrained conformational geometry that can enhance binding selectivity.

Key Pharmacological Context:

-

Privileged Scaffold: The aminoindane core is structurally validated in neuroscience (e.g., Rasagiline, Indantadol) and GPCR modulation.

-

Binding Potential: While the parent molecule is a low-molecular-weight fragment (MW < 200), it is ideally suited for Fragment-Based Screening against targets such as Trace Amine-Associated Receptors (TAAR1) , Serotonin Receptors (5-HT) , and Monoamine Oxidase (MAO) enzymes.

-

Synthetic Utility: The C4-carboxylate and C5-amino groups provide orthogonal vectors for growing the molecule into high-affinity ligands (e.g., forming fused tricyclic systems or amide-linked peptidomimetics).

This guide details the protocol for evaluating this compound in Competitive Radioligand Binding Assays , specifically addressing the challenges of testing low-affinity fragments (solubility, high concentrations).

Experimental Design & Pre-Assay Considerations

Solubility & Stock Preparation

As a methyl ester, the compound is lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which causes "false" inhibition (promiscuous binding).

-

Solvent: 100% DMSO (Dimethyl sulfoxide).

-

Stock Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

-

Working Solution: Dilute to 100x the final assay concentration in assay buffer immediately before use. Ensure final DMSO concentration in the assay is

(or

Target Selection Strategy

Based on the aminoindane pharmacophore, the following assays are recommended:

| Target Family | Specific Receptors | Rationale |

| GPCRs (Monoamine) | 5-HT2A, 5-HT2C, D2 | Indane core mimics neurotransmitter structure; tests for orthosteric binding. |

| GPCRs (Orphan) | TAAR1 | Aminoindanes are privileged scaffolds for Trace Amine receptors. |

| Enzymes | MAO-A, MAO-B | Indane amines are classic MAO inhibitors; the ester tests active site tolerance. |

| Peptide Receptors | PAR-1, CGRP | Used as a rigid linker to replace flexible aromatic amines. |

Protocol: Competitive Radioligand Binding Assay

This protocol is optimized for screening this compound as a fragment (screening at high concentration, e.g., 10 µM - 100 µM) or as a core for a library of derivatives.

Materials

-

Membrane Prep: HEK293 or CHO cells overexpressing the target receptor (e.g., Human 5-HT2A).

-

Radioligand: High-affinity standard (e.g., [³H]-Ketanserin for 5-HT2A). Concentration:

value of the radioligand. -

Test Compound: this compound.[1]

-

Non-Specific Binding (NSB) Control: Known antagonist (e.g., Methysergide) at saturation (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Step-by-Step Workflow

Step 1: Plate Layout & Dilution

-

Use 96-well polypropylene plates (low binding).

-

Test Wells: Add 25 µL of Test Compound (diluted in buffer). Screen initially at 100 µM to detect weak fragment binding.

-

Total Binding (TB): Add 25 µL of Buffer + DMSO vehicle.

-

Non-Specific Binding (NSB): Add 25 µL of Reference Antagonist (10 µM).

Step 2: Reaction Assembly

-

Add Radioligand: Add 25 µL of [³H]-Ligand to all wells. Final concentration should equal its

. -

Add Membranes: Initiate reaction by adding 200 µL of membrane suspension (protein concentration optimized per batch, typically 5-20 µ g/well ).

-

Critical Check: Ensure the final volume is 250 µL and DMSO is consistent across all wells.

Step 3: Incubation

-

Incubate at 25°C (Room Temp) for 60-90 minutes .

-

Note: Equilibrium time depends on the receptor. For fragments with fast off-rates, ensure equilibrium is reached but filtration is rapid.

Step 4: Termination (Filtration)

-

Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic indane ester.

-

Harvest using a 96-well cell harvester (e.g., PerkinElmer Filtermate).

-

Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry filters at 50°C for 30 mins (or air dry).

Step 5: Scintillation Counting

-

Add 40 µL of Microscint-20 cocktail to each well.

-

Seal and count on a MicroBeta or TopCount scintillation counter.

Data Analysis & Interpretation

Calculation of % Inhibition

For a single-point screen (e.g., at 100 µM):

-

Interpretation:

-

> 50% Inhibition: Hit. Proceed to full dose-response curve (

determination). -

< 20% Inhibition: Inactive at this concentration. The fragment may need derivatization to gain affinity.

-

Determination (Dose-Response)

If the compound is active, perform an 8-point dilution series (e.g., 100 µM to 1 nM). Calculate

- = Radioligand concentration.

- = Dissociation constant of the radioligand.

Visualization: Experimental Workflow & Pathway

The following diagram illustrates the workflow for evaluating the this compound scaffold, from solubilization to data output.

Figure 1: Workflow for Competitive Radioligand Binding Assay using this compound.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Non-Specific Binding | Lipophilicity of the methyl ester. | Pre-soak filters in 0.3% PEI; Add 0.1% BSA to assay buffer. |

| Precipitation | Compound insolubility at >100 µM. | Check buffer clarity visually. Do not exceed 1% DMSO. |

| Low Affinity (Ki > 10 µM) | Fragment nature of the molecule. | This is expected for a scaffold. Use this data to guide Fragment Growing (e.g., converting the ester to an amide to reach an adjacent sub-pocket). |

| Ester Hydrolysis | Unstable in basic pH or plasma. | Keep buffer pH at 7.4. Avoid long-term storage in aqueous solution. |

References

-

Nichols, D. E., et al. "Aminoindanes as Pharmacological Tools." Journal of Medicinal Chemistry, 1990. (General reference for aminoindane scaffolds).

-

Hajipour, A. R., et al. "Biological activity of aminoindane derivatives." Bioorganic & Medicinal Chemistry, 2012.

-

ChemScene. "Product Datasheet: Methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS 944317-29-7)." ChemScene Product Catalog.

-

Congreve, M., et al. "Fragment-based drug discovery: A practical approach." Drug Discovery Today, 2008. (Methodology for screening low-affinity fragments).

Sources

Technical Note: Optimized Derivatization Strategies for Methyl 5-aminoindane-4-carboxylate

Abstract & Strategic Overview

Methyl 5-aminoindane-4-carboxylate presents a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). While the methyl ester moiety at position 4 provides some volatility, the primary amine at position 5 is highly polar and capable of hydrogen bonding. This results in peak tailing, adsorption in the injection port, and poor sensitivity. Furthermore, the ortho-positioning of the amine and carboxylate groups introduces steric factors that can hinder quantitative derivatization.

This guide details two optimized protocols to address these challenges. Protocol A (Acylation) is the primary recommendation for stability and spectral specificity. Protocol B (Silylation) is provided as a high-throughput alternative.

Core Chemical Logic

-

Target Moiety: Primary Amine (-NH

) at C5. -

Secondary Target: The Methyl Ester at C4 is chemically stable but sterically significant.

-

Objective: Replace active hydrogens on the amine to reduce polarity and prevent intermolecular hydrogen bonding (specifically N-H···O=C interactions).

Experimental Protocols

Reagents & Equipment[1][2][3][4][5][6][7]

-

Solvents: Ethyl Acetate (anhydrous, HPLC grade), Hexane.

-

Reagents:

-

Trifluoroacetic Anhydride (TFAA) OR Heptafluorobutyric Anhydride (HFBA).

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Pyridine (anhydrous, as acid scavenger).

-

-

Internal Standard (IS): Methyl anthranilate-d3 or 2-Aminoindane (if chromatographically resolved).

Protocol A: Acylation (Recommended)

Best for: Stability, MS spectral identification, and quantification.

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of the anhydride. Pyridine acts as a base to neutralize the resulting acid byproduct, driving the reaction to completion and preventing salt formation.

-

Sample Preparation: Dissolve 1 mg of this compound in 100 µL of Ethyl Acetate.

-

Reagent Addition: Add 50 µL of TFAA (or HFBA) and 10 µL of Pyridine .

-

Note: The pyridine is critical here due to the ortho-ester steric hindrance; it catalyzes the reaction.

-

-

Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 70°C for 30 minutes .

-

Evaporation: Cool to room temperature. Evaporate to dryness under a gentle stream of Nitrogen (N

).[1]-

Why: Removes excess anhydride and acid byproducts which damage GC columns.

-

-

Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Hexane.

-

Analysis: Inject 1 µL into GC-MS (Splitless or 10:1 Split).

Protocol B: Silylation (Alternative)

Best for: Rapid screening, non-destructive (reversible).

Mechanism: Replacement of active hydrogen with a Trimethylsilyl (TMS) group.

-

Sample Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Acetonitrile or Ethyl Acetate.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Note: TMCS acts as a catalyst to silylate sterically hindered amines.

-

-

Incubation: Cap and heat at 70°C for 30 minutes .

-

Direct Injection: Do NOT evaporate. Inject directly.

-

Warning: Silyl derivatives are moisture sensitive. Analyze within 12 hours.

-

Visualization of Workflows

Figure 1: Comparative Derivatization Workflow

Caption: Decision matrix and process flow for Acylation vs. Silylation of aminoindane esters.

Figure 2: Reaction Mechanism (Acylation)

Caption: Nucleophilic acyl substitution of the 5-amino group yielding the trifluoroacetamide.

Data Interpretation & Quality Control

Quantitative Parameters

| Parameter | Protocol A (TFAA) | Protocol B (TMS) |

| Derivative MW Increase | +96 Da (CF | +72 Da (TMS replace H) |

| Stability | High (Weeks at 4°C) | Low (Hydrolyzes in hours) |

| Moisture Sensitivity | Low (after drying) | High (Strictly anhydrous) |

| Main MS Fragment | [M-59] | [M-15] |

Expected Mass Spectral Features (TFAA Derivative)

The derivatized compound (Methyl 5-(trifluoroacetamido)indane-4-carboxylate) will exhibit specific fragmentation patterns useful for confirmation:

-

Molecular Ion (M+): Distinct, observable parent ion.

-

Base Peak: Often arises from the loss of the methoxy group from the ester ([M-31]

) or the loss of the carbomethoxy group ([M-59] -

McLafferty Rearrangement: The indane ring system often stabilizes radical cations, but the fluorinated amide provides a characteristic loss of CF

(69 Da).

Troubleshooting Guide

-

Low Yield: Ensure pyridine was added. The ortho-ester creates steric hindrance; base catalysis is required to drive the reaction.

-

Column Bleed/Damage: Ensure Protocol A samples are evaporated to dryness. Injecting excess TFAA/TFA acid strips the stationary phase (polysiloxane) of the GC column.

-

Double Derivatization: In silylation (Protocol B), it is possible to silylate the amine twice (forming a bis-TMS amine) if conditions are too vigorous, splitting the peak. Acylation (Protocol A) strictly forms the mono-amide.

References

-

Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples. Journal of Chromatography B. Link

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). SWGDRUG Recommendations, Version 8.0. (Standard protocols for amine analysis). Link

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

-

Sigma-Aldrich (Merck) . Derivatization Reagents for GC: Acylation. (Technical Datasheet regarding TFAA/HFBA usage). Link

Sources

Application Note: Methyl 5-aminoindane-4-carboxylate in Neuroscience Research

Unlocking Rigidified Bioactive Space: A Privileged Scaffold for Neuropharmacology

Executive Summary